molecular formula C10H14S B2754943 (4-Propylphenyl)methanethiol CAS No. 138947-71-4

(4-Propylphenyl)methanethiol

Cat. No.: B2754943
CAS No.: 138947-71-4
M. Wt: 166.28
InChI Key: GDUNXHYAFCUHHN-UHFFFAOYSA-N
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Description

(4-Propylphenyl)methanethiol is an organic compound with the molecular formula C10H14S. It is characterized by a benzene ring substituted with a propyl group at the para position and a methanethiol group. This compound is known for its distinctive odor and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Propylphenyl)methanethiol typically involves the reaction of 4-propylbenzyl chloride with sodium hydrosulfide. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

C9H11Cl+NaSHC10H14S+NaClC_9H_{11}Cl + NaSH \rightarrow C_{10}H_{14}S + NaCl C9​H11​Cl+NaSH→C10​H14​S+NaCl

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form the corresponding sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon, 4-propylbenzene, using reducing agents such as lithium aluminum hydride.

    Substitution: The thiol group in this compound can participate in nucleophilic substitution reactions. For example, it can react with alkyl halides to form thioethers.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out in an aqueous or organic solvent.

    Reduction: Lithium aluminum hydride; typically carried out in anhydrous ether.

    Substitution: Alkyl halides; typically carried out in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: (4-Propylphenyl)methanesulfoxide, (4-Propylphenyl)methanesulfone.

    Reduction: 4-Propylbenzene.

    Substitution: Various thioethers depending on the alkyl halide used.

Scientific Research Applications

(4-Propylphenyl)methanethiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its thiol group makes it a valuable reagent in thiol-ene click chemistry.

    Biology: The compound is used in studies involving sulfur-containing compounds and their biological activities. It serves as a model compound for understanding the behavior of thiols in biological systems.

    Medicine: Research into the potential therapeutic applications of this compound is ongoing. Its ability to interact with biological molecules makes it a candidate for drug development.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of (4-Propylphenyl)methanethiol involves its thiol group, which can undergo various chemical reactions. In biological systems, thiols can form disulfide bonds with other thiol-containing molecules, affecting protein structure and function. The compound can also act as a nucleophile, participating in substitution reactions with electrophiles.

Molecular Targets and Pathways:

    Proteins: this compound can interact with cysteine residues in proteins, forming disulfide bonds and altering protein function.

    Enzymes: The compound can inhibit or activate enzymes by modifying their active sites through thiol-disulfide exchange reactions.

    Cell Signaling: Thiol-containing compounds are involved in redox signaling pathways, and this compound may influence these pathways by modulating the redox state of cells.

Comparison with Similar Compounds

    (4-Methylphenyl)methanethiol: Similar structure but with a methyl group instead of a propyl group.

    (4-Ethylphenyl)methanethiol: Similar structure but with an ethyl group instead of a propyl group.

    (4-Butylphenyl)methanethiol: Similar structure but with a butyl group instead of a propyl group.

Uniqueness: (4-Propylphenyl)methanethiol is unique due to the presence of the propyl group, which influences its chemical reactivity and physical properties. The length of the alkyl chain can affect the compound’s solubility, boiling point, and interaction with other molecules. This makes this compound distinct in its applications and behavior compared to its analogs.

Properties

IUPAC Name

(4-propylphenyl)methanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14S/c1-2-3-9-4-6-10(8-11)7-5-9/h4-7,11H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUNXHYAFCUHHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)CS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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